molecular formula C19H20N2OS B11601261 6-Ethoxy-4-methyl-2-[(3-methylbenzyl)sulfanyl]quinazoline

6-Ethoxy-4-methyl-2-[(3-methylbenzyl)sulfanyl]quinazoline

Cat. No.: B11601261
M. Wt: 324.4 g/mol
InChI Key: BMDBYIFXZBCANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-4-methyl-2-[(3-methylbenzyl)sulfanyl]quinazoline is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This specific compound is characterized by the presence of an ethoxy group, a methyl group, and a sulfanyl group attached to a quinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-4-methyl-2-[(3-methylbenzyl)sulfanyl]quinazoline typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or methyl bromide.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazoline derivative with a thiol compound, such as 3-methylbenzenethiol, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4-methyl-2-[(3-methylbenzyl)sulfanyl]quinazoline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced to dihydroquinazoline derivatives using reducing agents like sodium borohydride.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethoxy-4-methyl-2-[(3-methylbenzyl)sulfanyl]quinazoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: It is used as a tool compound to study the biological pathways involving quinazoline derivatives.

    Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic compounds with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-methyl-2-[(3-methylbenzyl)sulfanyl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to the active site of enzymes, inhibiting their activity. The ethoxy and methyl groups may enhance the compound’s binding affinity and selectivity. The sulfanyl group can form covalent bonds with cysteine residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinazoline: Lacks the ethoxy and sulfanyl groups, resulting in different biological activities.

    6-Ethoxyquinazoline: Lacks the methyl and sulfanyl groups, leading to variations in chemical reactivity and biological properties.

    2-[(3-Methylbenzyl)sulfanyl]quinazoline: Lacks the ethoxy and methyl groups, affecting its overall chemical and biological profile.

Uniqueness

6-Ethoxy-4-methyl-2-[(3-methylbenzyl)sulfanyl]quinazoline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethoxy group enhances its solubility, the methyl group influences its lipophilicity, and the sulfanyl group provides a site for covalent interactions with biological targets.

Properties

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

6-ethoxy-4-methyl-2-[(3-methylphenyl)methylsulfanyl]quinazoline

InChI

InChI=1S/C19H20N2OS/c1-4-22-16-8-9-18-17(11-16)14(3)20-19(21-18)23-12-15-7-5-6-13(2)10-15/h5-11H,4,12H2,1-3H3

InChI Key

BMDBYIFXZBCANB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)SCC3=CC=CC(=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.